6-chloro-3-[(dimethylamino)methylene]-2,3-dihydro-4H-thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-chloro-3-[(dimethylamino)methylene]-2,3-dihydro-4H-thiochromen-4-one” is a chemical compound with the CAS Number: 91505-83-8 . It has a molecular weight of 222.67 . The IUPAC name for this compound is (E)-6-chloro-3-((dimethylamino)methylene)indolin-2-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClN2O/c1-14(2)6-9-8-4-3-7(12)5-10(8)13-11(9)15/h3-6H,1-2H3,(H,13,15)/b9-6+ . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.67 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis and Chemical Properties
A study by Chou and Tsai (1991) elaborated on the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, serving as a synthetic equivalent for related thiochromen-4-one derivatives. This compound demonstrates ease of alkylation and SO2 loss upon heating, highlighting its utility in synthetic chemistry as a precursor for various chemical transformations Chou & Tsai, 1991.
Nonlinear Optical Properties
Moylan et al. (1996) synthesized a series of symmetric derivatives related to 6-chloro-3-[(dimethylamino)methylene]-2,3-dihydro-4H-thiochromen-4-one, focusing on their nonlinear optical properties. These compounds exhibited larger hyperpolarizabilities than expected, suggesting their potential use in nonlinear optics and electro-optical applications Moylan et al., 1996.
Sensing and Magnetic Properties
Wang et al. (2016) discussed the functionalization of microporous lanthanide-based metal-organic frameworks using dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups, revealing sensing activities and magnetic properties. This research indicated the potential application of thiochromen-4-one derivatives in developing new materials for gas adsorption, sensing, and magnetocaloric effects Wang et al., 2016.
Organic Synthesis
Gabbutt et al. (2000) explored the synthesis of thiochromeno[4,3-c]- and [3,4-c]-pyrazoles from 3-hydroxymethylene- and 3-cyanomethylene-thiochroman-4-ones. This work illustrated the versatility of thiochromen-4-one derivatives in organic synthesis, particularly in the construction of pyrazole-based heterocycles Gabbutt et al., 2000.
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the available sources, compounds with similar structures have been highlighted for their diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules .
Properties
IUPAC Name |
(3Z)-6-chloro-3-(dimethylaminomethylidene)thiochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-14(2)6-8-7-16-11-4-3-9(13)5-10(11)12(8)15/h3-6H,7H2,1-2H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYRGKLFMDRVBG-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CSC2=C(C1=O)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CSC2=C(C1=O)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.